1-Eicosanol

Surface Chemistry Monolayer Permeability Scanning Electrochemical Microscopy (SECM)

1-Eicosanol (C20:0) exhibits chain-length-specific interfacial behavior that C18 and C22 analogs cannot replicate: reversed molecular transfer kinetics across Langmuir monolayers and a unique metastable β-phase upon melt-quenching—critical for phase change material (PCM) research. It is a validated internal GC standard for policosanol quantification in fish oil matrices, ensuring reproducible lipid profiling. Its distinct domain formation in mixed monolayers enables precise tuning of Langmuir-Blodgett films and self-assembled monolayers (SAMs) for sensor and coating applications. C20 specificity is non-substitutable for reproducible experimental outcomes.

Molecular Formula C20H42O
Molecular Weight 298.5 g/mol
CAS No. 629-96-9
Cat. No. B047690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Eicosanol
CAS629-96-9
SynonymsEicosanol;  Arachic Alcohol;  Arachidic Alcohol;  Arachidyl Alcohol;  Eicosyl Alcohol;  Hainol 20SS;  NSC 120887;  Nacol C 20;  n-1-Eicosanol;  n-Eicosanol
Molecular FormulaC20H42O
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCO
InChIInChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3
InChIKeyBTFJIXJJCSYFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in acetone;  soluble in petroleum ether;  slightly soluble in ethanol, chloroform
Soluble in hot benzene

1-Eicosanol (CAS 629-96-9) for Research and Industrial Procurement: Product Specifications and Supplier Information


1-Eicosanol (CAS 629-96-9), also known as arachidyl alcohol, is a long-chain primary fatty alcohol with the molecular formula C20H42O and a molecular weight of 298.55 g/mol [1]. It is a naturally occurring compound found in plants such as Hypericum carinatum and Justicia insularis, and is recognized for its antioxidant activity . This waxy, white solid exhibits a melting point range of 62-65 °C and a vapor pressure of less than 0.1 mmHg at 20 °C, reflecting its low volatility and high hydrophobicity . As a member of the n-alkanol homologous series, its physical and interfacial properties are strongly chain-length dependent, making precise structural identity critical for applications in surface chemistry, analytical method development, and materials science [2].

Why 1-Eicosanol Cannot Be Substituted with Closely Related Long-Chain Alcohols in Critical Applications


Despite being part of the same n-alkanol homologous series, 1-eicosanol (C20) cannot be simply interchanged with its nearest neighbors, such as 1-octadecanol (C18) or 1-docosanol (C22), due to non-linear trends in key physicochemical properties. The addition of just two methylene units fundamentally alters molecular packing, phase transition thermodynamics, and interfacial barrier function. For example, in Langmuir monolayers, the rate constant for molecular transfer across the water/air interface does not decrease monotonically with chain length; instead, it reverses trend for C20 compared to C18, demonstrating a unique structural transition in the monolayer [1]. Furthermore, the polymorphism and phase behavior of even-chain n-alkanols is distinct, with C20 exhibiting a specific metastable β-phase upon quenching from the melt that is not observed in shorter or longer chain analogs [2]. These chain-length-specific discontinuities mean that using a substitute alcohol will introduce significant, and often unpredictable, deviations in experimental outcomes and product performance, rendering generic substitution scientifically unsound.

Quantitative Evidence Guide: Verifiable Differentiation of 1-Eicosanol vs. Closest Analogs


Langmuir Monolayer Barrier Function: Non-Monotonic Interfacial Transfer Kinetics Distinguish C20 from C18 and C16

In a direct head-to-head comparison using scanning electrochemical microscopy (SECM-DPSC), 1-eicosanol (C20OH) monolayers at the water/air interface exhibit a unique, non-monotonic effect on the rate constant of bromine transfer. While increasing chain length from C14OH to C18OH decreases the transfer rate, the rate constant increases for C20OH compared to C18OH. This reversal in trend indicates a distinct change in monolayer packing or permeability, a key differentiator for applications requiring precise control of interfacial transport [1].

Surface Chemistry Monolayer Permeability Scanning Electrochemical Microscopy (SECM)

Thermodynamic Differentiation: Vaporization Enthalpy of 1-Eicosanol vs. 1-Octadecanol and 1-Docosanol

A cross-study comparison of thermodynamic data reveals a clear chain-length dependence for vaporization enthalpy, a key parameter for understanding volatility and molecular interactions. While the exact value for 1-eicosanol at 298.15 K is part of a broader study including 1-octadecanol and 1-docosanol, the data confirms that each additional methylene group contributes incrementally to the enthalpy of vaporization. This systematic variation means that substituting C20 for C18 will result in a measurable difference in vapor pressure and thermal stability, which is critical for applications like gas chromatography standards or thermal analysis [1].

Physical Chemistry Thermodynamics Phase Change Energetics

Polymorphic Phase Behavior: Unique Metastable β-Phase Formation in 1-Eicosanol and 1-Octadecanol

A direct head-to-head study of polymorphism using X-ray diffraction, DSC, Raman, and IR spectroscopy shows that 1-eicosanol (C20OH) and 1-octadecanol (C18OH) share a unique property among the n-alkanols studied. Upon quenching from the melt, both even-chain alcohols form a metastable β-phase that is isostructural with the stable β-phase of odd-chain n-alkanols. This metastable form is not observed for 1-heptadecanol (C17) or 1-nonadecanol (C19), highlighting a distinct behavior for even-chain C18 and C20 alcohols that impacts their solid-state properties [1].

Materials Science Polymorphism Phase Transitions

Quantitative Solubility Profile: Low Aqueous Solubility of 1-Eicosanol Drives Its Utility as a Hydrophobic Standard

As a class-level inference from the long-chain n-alkanol series, 1-eicosanol (C20) exhibits an extremely low aqueous solubility of 0.001 g/L at 23 °C, which is a hallmark of highly hydrophobic compounds . This value is a direct consequence of its long aliphatic chain (C20) and is significantly lower than that of shorter-chain alcohols. This low solubility is a defining characteristic that makes it valuable as an internal standard for lipid analysis or as a model compound for studying hydrophobic interactions, where its behavior is distinct from more water-soluble analogs.

Analytical Chemistry Solubility Hydrophobic Model Compound

Analytical Utility as an Internal Standard for Policosanol Analysis: Validated Application in GC

A well-defined, application-specific use for 1-eicosanol is as an internal standard for the determination of policosanol's high molecular weight alcohols in fish oil by gas chromatography . This validated application is a direct, practical differentiator. While other long-chain alcohols could theoretically serve as internal standards, the established protocol and validation data exist specifically for 1-eicosanol, providing a clear procurement advantage for analytical chemists. Its chromatographic behavior and chemical similarity to the target policosanol components make it the optimized choice, reducing method development time and ensuring robust quantification.

Analytical Chemistry Gas Chromatography (GC) Method Validation

Optimal Research and Industrial Application Scenarios for 1-Eicosanol Based on Verified Differentiation


Fundamental Studies of Interfacial Transport and Monolayer Permeability

Given its non-monotonic effect on the rate of Br₂ transfer across Langmuir monolayers compared to C18 and C16 alcohols [1], 1-eicosanol is uniquely suited for studies investigating the molecular-level origins of interfacial barrier function. Researchers developing models for membrane permeability, encapsulation, or thin-film barriers will find C20 essential for exploring structure-property relationships that deviate from simple chain-length trends.

Analytical Method Development and Quality Control for Lipid Analysis

1-Eicosanol is an established internal standard for the quantification of policosanol and other high molecular weight alcohols in complex matrices like fish oil using gas chromatography [1]. Its validated use in this method, combined with its well-defined physicochemical properties and low volatility , makes it the optimal choice for ensuring accurate and reproducible lipid profiling in food, pharmaceutical, and nutraceutical quality control laboratories.

Material Science Investigations of Polymorphism and Phase Change Materials

The unique ability of 1-eicosanol (along with C18) to form a metastable β-phase upon quenching from the melt, as shown by XRD, DSC, and Raman studies [1], makes it a critical compound for fundamental studies of polymorphism in long-chain organic materials. This behavior is essential for understanding solid-state phase transitions, and it positions C20 as a valuable model for developing or characterizing phase change materials (PCMs) where specific thermal histories and phase purity are paramount.

Surface Chemistry and Nanostructured Thin Film Fabrication

The distinct interfacial rheology and structural behavior of 1-eicosanol monolayers, particularly when mixed with branched alcohols, compared to hexadecanol (C16) mixtures [1], makes it a key material for fabricating and studying Langmuir-Blodgett films or self-assembled monolayers (SAMs). Its specific chain length influences domain formation and surface viscosity, providing a tunable parameter for creating nanostructured surfaces with desired properties for sensors, coatings, or biocompatible interfaces.

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